3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidinone core linked to a phenyl group and a piperazine ring substituted with a methoxy-methylpyrimidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactionsThe piperazine ring is then introduced via nucleophilic substitution, and finally, the methoxy-methylpyrimidine moiety is attached through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced pyrimidine analogs, and substituted piperazine derivatives .
Scientific Research Applications
3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy-methylpyrimidine moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-methylpyrimidine moiety, in particular, enhances its potential for specific receptor binding and therapeutic applications .
Properties
IUPAC Name |
3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-14-18(27-2)22-20(21-15)24-12-10-23(11-13-24)17-8-9-25(19(17)26)16-6-4-3-5-7-16/h3-7,14,17H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZLKKMLSHKUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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